4-(5-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole
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Description
4-(5-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole is a useful research compound. Its molecular formula is C17H16N2O2S3 and its molecular weight is 376.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The exact mode of action can vary depending on the specific compound and its targets. Thiazole derivatives often interact with their targets to modulate their function, leading to the observed biological effects .
Biochemical Pathways
The affected pathways can also vary widely depending on the specific compound and its targets. For example, some thiazole derivatives may affect pathways related to inflammation, pain perception, microbial growth, or tumor growth .
Pharmacokinetics
Thiazole derivatives in general are known to have diverse pharmacokinetic properties, which can be influenced by factors such as the compound’s structure and the presence of various functional groups .
Result of Action
The molecular and cellular effects of a compound’s action can vary depending on its targets and mode of action. For example, an anti-inflammatory thiazole derivative may reduce the production of inflammatory molecules, while an antimicrobial thiazole derivative may inhibit the growth of microbes .
Action Environment
Environmental factors can influence a compound’s action, efficacy, and stability. For example, factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its ability to interact with its targets .
Properties
IUPAC Name |
4-[5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)thiophen-2-yl]-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S3/c1-12-18-15(11-22-12)16-6-7-17(23-16)24(20,21)19-9-8-13-4-2-3-5-14(13)10-19/h2-7,11H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YABWQYNEMIQOMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(S2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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